molecular formula C17H22N4O2 B2547663 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide CAS No. 1797084-57-1

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide

Cat. No. B2547663
M. Wt: 314.389
InChI Key: JZHPBHHYRUVTPJ-UHFFFAOYSA-N
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Description

The compound "N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of aminopyridines with cyanoacetates under various conditions to form cyanoacetamides and their derivatives. For instance, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides was achieved by reacting 3-aminopyridine derivatives with cyanoacetates, leading to heterocyclization products . Similarly, the reaction of 2-aminopyridine with ethyl cyanoacetate under high pressure resulted in the formation of pyrido[1,2-a]pyrimidin-2-ones, which could undergo further transformations . These methods could potentially be adapted for the synthesis of the compound , considering the pyridine and pyrazole components of its structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the characterization of novel acetamide derivatives of oxadiazole-thiol was performed using LCMS, IR, 1H, and 13C spectroscopies . These techniques could be applied to determine the structure of "N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide" and confirm its purity and identity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, with findings that cyanoacetamides can cyclize to form different heterocyclic structures . The reactivity of the compound could also be studied to understand its potential for forming various heterocyclic moieties, which could be relevant for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their structural analogs. For instance, the tautomeric equilibrium of a thieno[2,3-b]dipyridine derivative was studied using DFT quantum chemical calculations . Similar computational studies could be used to predict the properties of "N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide," which would be valuable for its handling and application in biological studies.

Relevant Case Studies

Although the provided papers do not mention case studies directly related to the compound , they do discuss the biological activity of structurally similar compounds. For example, novel acetamide derivatives were screened for cytotoxicity against various cancer cell lines, with some compounds showing significant activity . These findings suggest that "N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide" could also possess anticancer properties, warranting further investigation.

Scientific Research Applications

Synthesis and Derivative Development

  • The compound has been a precursor for synthesizing various derivatives, including pyridines, pyrazolo[1,5-a]pyrimidines, and other heterocyclic compounds. These derivatives have shown potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Ahmed et al., 2009).

Antitumor Activity

  • Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives synthesized from related compounds have demonstrated promising inhibitory effects on various cell lines. Some of these derivatives exerted inhibitory effects comparable to doxorubicin, highlighting their potential as cancer therapeutics (Albratty et al., 2017).
  • Pyridine linked thiazole hybrids synthesized from related precursors have shown promising anticancer activity against several cancer cell lines, including liver carcinoma and breast cancer. The activity of these compounds was assessed through cytotoxicity studies, indicating their potential in cancer therapy (Alqahtani & Bayazeed, 2020).

Insecticidal Assessment

  • The compound has also been a starting point for developing heterocycles with insecticidal properties. These studies have expanded the potential applications beyond human health to include agricultural benefits, showcasing the versatility of the chemical structure in synthesizing functionally diverse derivatives (Fadda et al., 2017).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-23-12-17(22)19-9-10-21-16(13-6-7-13)11-15(20-21)14-5-3-4-8-18-14/h3-5,8,11,13H,2,6-7,9-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHPBHHYRUVTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide

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